6-Amino-5-azacytidine-15N3
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Overview
Description
6-Amino-5-azacytidine-15N3 is a labelled analogue of 6-Amino-5-azacytidine. This compound is a nucleoside that exhibits a growth-inhibitory effect in humans and interferes with the metabolism of purines. It is also a derivative of 5-Azacytidine, a chemotherapeutic agent used to treat patients with acute myelogenous leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-azacytidine-15N3 involves the incorporation of nitrogen-15 isotopes into the molecular structure of 6-Amino-5-azacytidine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of labelled precursors and standard nucleoside synthesis techniques.
Industrial Production Methods
Industrial production of this compound likely follows similar methodologies to those used in the synthesis of other nucleoside analogues. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-azacytidine-15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and azacytidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
6-Amino-5-azacytidine-15N3 has several scientific research applications:
Chemistry: Used as a labelled compound in studies involving nucleoside metabolism and synthesis.
Biology: Employed in research on DNA and RNA synthesis, as well as in studies on the effects of nucleoside analogues on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancers such as acute myelogenous leukemia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
6-Amino-5-azacytidine-15N3 exerts its effects by incorporating into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. It also inhibits DNA methyltransferase, leading to hypomethylation of DNA. These actions result in cytotoxicity and the inhibition of abnormal cell growth, making it effective in the treatment of certain cancers .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: A chemotherapeutic agent used to treat myelodysplastic syndromes and acute myelogenous leukemia.
Decitabine: Another nucleoside analogue with similar mechanisms of action, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness
6-Amino-5-azacytidine-15N3 is unique due to its labelled nitrogen-15 isotopes, which make it particularly useful in research applications involving isotopic labelling. This allows for more precise tracking and analysis of the compound’s metabolic pathways and interactions within biological systems.
Properties
Molecular Formula |
C8H13N5O5 |
---|---|
Molecular Weight |
262.20 g/mol |
IUPAC Name |
6-amino-4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(3,5-15N2)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1/i9+1,11+1,12+1 |
InChI Key |
HHBIDXKTBPRKSK-UYXRCSOFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N]C(=[15N]C2=O)[15NH2])N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O |
Origin of Product |
United States |
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